Bongkrekic acid
Overview
Description
Bongkrekic acid is a highly toxic, heat-stable, colorless, and odorless tricarboxylic acid. It is produced by the bacterium Burkholderia gladioli pathovar cocovenenans, which contaminates fermented coconut or corn products. This compound is known for its potent inhibitory effects on the mitochondrial ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell .
Mechanism of Action
Target of Action
Bongkrekic acid (BA) is a potent toxin that primarily targets the adenine nucleotide translocator (ANT) , also known as the mitochondrial ADP/ATP carrier . This carrier is responsible for transporting ATP from the mitochondria to the cytosol in exchange for cytosolic ADP . The primary organs affected by BA are the liver, brain, and kidneys .
Mode of Action
BA inhibits the ANT, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell . By interrupting the transport process of cytosolic ADP in the inner membrane of mitochondria, BA disrupts the energy supply of the cell .
Biochemical Pathways
The inhibition of ANT by BA affects the cellular respiration process . ANT plays a crucial role in the exchange of ADP and ATP across the mitochondrial inner membrane, a key step in oxidative phosphorylation . By inhibiting ANT, BA disrupts this process, leading to a decrease in ATP production and an energy crisis within the cell .
Pharmacokinetics
Very little is known about the toxicokinetics of BA . It is known that ba is a heat-stable, highly unsaturated tricarboxylic fatty acid with a molecular weight of 486 kda . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BA.
Result of Action
The inhibition of ATP production by BA leads to a lack of energy in the cell, which can cause a range of symptoms including a lack of energy, dizziness, drowsiness, abdominal pain, and vomiting . In severe cases, BA poisoning can lead to organ failure and death .
Action Environment
BA is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans), which is ubiquitous in soil and plants . The bacterium can contaminate fermented coconut or corn, leading to BA production . The temperature range for bacterial growth is between 30 and 37ºC, and that for toxin production is between 22 and 30ºC . Therefore, the environment plays a significant role in the production and action of BA.
Biochemical Analysis
Biochemical Properties
Bongkrekic Acid is an inhibitor of adenine nucleotide translocator (ANT) in the mitochondria inner membrane . It also acts as a suppressor of apoptosis . The nature of these interactions involves the binding of this compound to ANT, thereby inhibiting its function .
Cellular Effects
This compound’s influence on cell function is primarily through its impact on mitochondrial processes. By inhibiting ANT, this compound disrupts the normal function of mitochondria, leading to cell death . This can have wide-ranging effects on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ANT, inhibiting the translocation of adenine nucleotides across the mitochondrial inner membrane . This inhibition disrupts the normal electron transport chain function, leading to a decrease in ATP production and ultimately cell death .
Temporal Effects in Laboratory Settings
Given its stability and potent inhibitory effects on ANT, it is likely that this compound could have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent toxicity, it is likely that even small doses could have significant effects, with higher doses potentially leading to severe toxicity or death .
Metabolic Pathways
This compound is involved in the metabolic pathway of mitochondrial respiration, where it inhibits the function of ANT . This could potentially lead to disruptions in metabolic flux and changes in metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes and accumulate in tissues .
Subcellular Localization
This compound is localized in the mitochondria, where it binds to and inhibits ANT . This localization is likely due to the lipophilic nature of this compound, allowing it to readily cross the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bongkrekic acid involves complex organic reactions. One of the key steps in its synthesis is the one-pot double Sonogashira reaction, which forms the main skeleton of the compound . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods: it is primarily produced through the fermentation of coconut or corn by Burkholderia gladioli pathovar cocovenenans .
Chemical Reactions Analysis
Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, altering its chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bongkrekic acid has several scientific research applications, including:
Comparison with Similar Compounds
Flavotoxin A: Initially thought to be the same as bongkrekic acid, later studies suggest it may be a metabolite of this compound.
Uniqueness: this compound is unique due to its specific inhibition of the mitochondrial ADP/ATP translocase, a mechanism not shared by many other toxins. This makes it particularly valuable for studying mitochondrial function and energy metabolism .
Properties
IUPAC Name |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXABJSXUACKU-WUTQZGRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894840 | |
Record name | Bongkrekic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bongkrekic acid (BKA) is an inhibitor of adenine nucleotide translocase (ANT). Since inhibition of ANT is connected to the inhibition of cytochrome c release from mitochondria, which then results in the suppression of apoptosis, it has been used as a tool for the mechanistic investigation of apoptosis. BKA consists of a long carbon chain with two asymmetric centers, a nonconjugated olefin, two conjugated dienes, three methyl groups, a methoxyl group, and three carboxylic acids. This complicated chemical structure has caused difficulties in synthesis, supply, and biochemical mechanistic investigations., Bongkrekic acid (BA) has a unique mechanism of toxicity among the mitochondrial toxins: it inhibits adenine nucleotide translocase (ANT) rather than the electron transport chain. Bongkrekic acid is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans) which has been implicated in outbreaks of food-borne illness involving coconut- and corn-based products in Indonesia and China. | |
Record name | Bongkrekic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous solid | |
CAS No. |
11076-19-0, 94188-24-6 | |
Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bongkrekic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavotoxin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bongkrekic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BONGKREKIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bongkrekic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50-60 °C | |
Record name | Bongkrekic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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